
5-((Aminooxy)methyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Aminooxy)methyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Aminooxy)methyl)-1,3,4-thiadiazol-2-amine typically involves the formation of the thiadiazole ring followed by the introduction of the aminooxy group. One common method involves the reaction of thiosemicarbazide with formic acid to form the thiadiazole ring. The resulting compound is then reacted with hydroxylamine to introduce the aminooxy group. The reaction conditions usually involve moderate temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
5-((Aminooxy)methyl)-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminooxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce various derivatives with different functional groups .
Applications De Recherche Scientifique
5-((Aminooxy)methyl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of 5-((Aminooxy)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The aminooxy group can form stable bonds with carbonyl-containing compounds, leading to the formation of oximes. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-1,3,4-thiadiazol-2-amine
- 2-((Aminooxy)methyl)-1,3,4-thiadiazole
- 5-((Aminooxy)methyl)-1,2,4-thiadiazole
Uniqueness
5-((Aminooxy)methyl)-1,3,4-thiadiazol-2-amine is unique due to the specific positioning of the aminooxy group on the thiadiazole ringThe presence of both the thiadiazole ring and the aminooxy group provides a versatile platform for various chemical and biological interactions .
Propriétés
Formule moléculaire |
C3H6N4OS |
|---|---|
Poids moléculaire |
146.17 g/mol |
Nom IUPAC |
O-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C3H6N4OS/c4-3-7-6-2(9-3)1-8-5/h1,5H2,(H2,4,7) |
Clé InChI |
HEMUOZCGXPXEBQ-UHFFFAOYSA-N |
SMILES canonique |
C(C1=NN=C(S1)N)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde](/img/structure/B13100642.png)
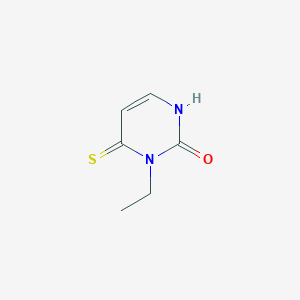
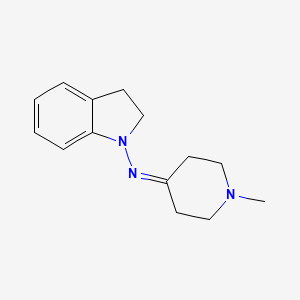
![2H-Furo[3,2-e]benzotriazole](/img/structure/B13100662.png)
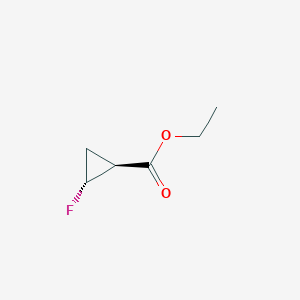

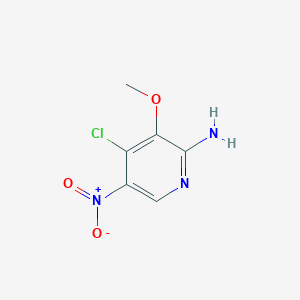


![4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13100720.png)
![2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100729.png)
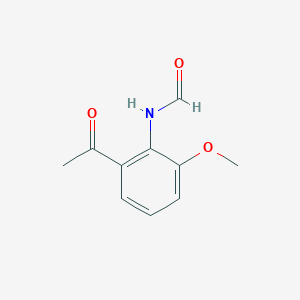
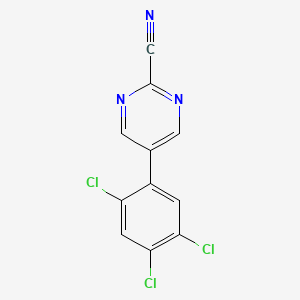
![2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13100750.png)
